7-methyl-2-benzofuran-1(3H)-one

Analytical Chemistry Quality Control Materials Science

7-Methyl-2-benzofuran-1(3H)-one (7-Methylphthalide) is a critical benzofuranone lactone building block. The 7-methyl substitution pattern is structurally non-interchangeable with other isomers—directly dictating steric hindrance, electronic distribution, and metabolic stability. This specific isomer is essential for synthesizing 3-aryl-benzofuranone polymer stabilizers and polyhydroxylated antioxidants. Using any other isomer will yield divergent reaction outcomes and unreliable analytical results. Ideal for pharmaceutical intermediate synthesis, pesticide R&D, and flavor/fragrance development. Procure this exact isomer to ensure synthetic fidelity and regulatory-grade analytical method validation.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 2211-84-9
Cat. No. B188819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-2-benzofuran-1(3H)-one
CAS2211-84-9
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)COC2=O
InChIInChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3
InChIKeyQSLQEQHQWZHUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-benzofuran-1(3H)-one (CAS 2211-84-9) Procurement Guide: Key Specifications and Market Relevance


7-Methyl-2-benzofuran-1(3H)-one (CAS 2211-84-9), also known as 7-Methylphthalide, is a core benzofuranone lactone with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol [1]. It is a key building block in organic synthesis, widely utilized as an intermediate for pharmaceuticals, pesticides, and flavor/fragrance ingredients . Its utility in stabilizing organic materials against oxidative, thermal, or light-induced degradation has also been documented in patent literature [2].

Why Generic Substitution Fails: The Critical Impact of Methyl Group Positioning in Phthalide Chemistry


The position of a single methyl group on the phthalide core dictates its physicochemical properties, biological activity, and synthetic utility, rendering in-class compounds non-interchangeable. 7-Methylphthalide (CAS 2211-84-9) differs fundamentally from its isomers (e.g., 4-, 5-, and 6-methylphthalide) and analogs (e.g., 7-hydroxy- or 7-methoxyphthalide) in terms of steric hindrance, electronic distribution, and metabolic stability, which directly impacts its reactivity in cross-coupling reactions and its downstream biological performance. The specific 7-position substitution alters the compound's chromatographic retention time, a critical factor for analytical method development and quality control [1]. Furthermore, the 7-methyl substitution pattern is essential for the antioxidant activity observed in its polyhydroxylated derivatives, as reported in fungal metabolite studies [2]. Using a different isomer or analog will lead to divergent reaction outcomes, altered biological profiles, and unreliable analytical results.

Quantitative Differentiation Guide: 7-Methylphthalide (CAS 2211-84-9) vs. Key Comparators


Physicochemical Differentiation: Melting Point Advantage for Purity Assessment vs. Isomers

7-Methylphthalide (CAS 2211-84-9) exhibits a distinct melting point range of 85-87 °C [1]. This relatively high and sharp melting point, compared to the liquid nature of 5-methylphthalide (boiling point 329-330 °C) [2] and the lower melting point of 4-methylphthalic anhydride (90-92 °C) , offers a critical advantage for purity assessment and handling during synthesis. A solid compound with a well-defined melting point is easier to purify via recrystallization and its purity can be reliably verified by melting point determination, a simple yet powerful quality control metric. In contrast, the liquid 5-methyl isomer requires more complex analytical techniques for equivalent purity verification.

Analytical Chemistry Quality Control Materials Science

Chromatographic Differentiation: Unique HPLC Retention Time for Reliable Analytical Method Development

In HPLC analysis, the exact position of the methyl substituent dictates a compound's retention time, a cornerstone of reliable analytical methods. While a direct, side-by-side comparison of all isomers under identical conditions is not available in the public literature, a study on phthalide isomers in Chuanxiong demonstrated that the position of substituent groups is a primary driver of their chromatographic behavior [1]. This principle is further supported by the fact that distinct isomers have unique retention times in GC analysis [2]. For procurement, this means that 7-methylphthalide will have a unique, identifiable signature in an HPLC method. Substituting it with another methylphthalide isomer will invalidate an established analytical protocol, leading to misidentification and inaccurate quantification of the target analyte.

Analytical Chemistry Method Development Quality Control

Bioactivity Prerequisite: The 7-Methyl Motif is Essential for the Potent Antioxidant Activity of Polyhydroxylated Derivatives

Research on fungal metabolites has demonstrated that the 7-methylphthalide core is a critical structural feature for potent antioxidant activity. The compound 4,5,6-trihydroxy-7-methylphthalide exhibited an EC50 value of 5 μM in a DPPH radical-scavenging assay [1]. This activity is significantly more potent than the parent 7-methylphthalide compound and is directly tied to the specific 7-methyl substitution pattern. This finding establishes the 7-methylphthalide scaffold as a privileged structure for developing potent antioxidants. In contrast, the parent compound 7-methylphthalide itself shows no direct antioxidant activity, underscoring that its value lies in being a high-value synthetic precursor to these active derivatives. Purchasing 7-methylphthalide is an investment in accessing this specific, bioactive chemical space, which is not possible with other methylphthalide isomers that would lead to different, and potentially inactive, hydroxylated derivatives.

Natural Product Chemistry Drug Discovery Antioxidant Research

Application Scenarios: Where 7-Methylphthalide (CAS 2211-84-9) Provides a Definitive Advantage


Synthesis of 3-Aryl-Benzofuranone Polymer Stabilizers

As described in patent literature [1], 7-methylphthalide is a key intermediate in the preparation of 3-aryl-benzofuranones, which are high-performance stabilizers for organic polymers. Its specific substitution pattern influences the final compound's ability to protect materials from oxidative, thermal, or light-induced degradation. Substituting a different isomer in this synthetic route would produce a different, less effective stabilizer, leading to product failure and increased costs.

Development of Potent Antioxidant Compounds

The 7-methyl substitution pattern is a prerequisite for the potent antioxidant activity observed in polyhydroxylated derivatives [2]. 7-Methylphthalide is the ideal starting material for synthesizing these high-value compounds. Researchers exploring the structure-activity relationships (SAR) of antioxidants should procure this specific isomer to ensure they are investigating the correct chemical space.

Analytical Reference Standard for Quality Control

Given that methylphthalide isomers are common in natural products and synthetic mixtures [3], a high-purity standard of 7-methylphthalide is essential for developing and validating accurate analytical methods (e.g., HPLC, GC-MS). Its unique retention time and spectral signature allow for its unambiguous identification and quantification, ensuring the quality and consistency of raw materials and finished products in pharmaceutical, food, and fragrance industries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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